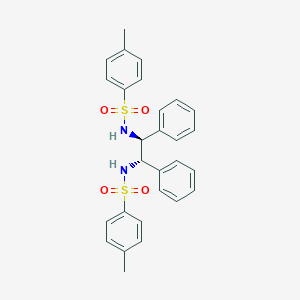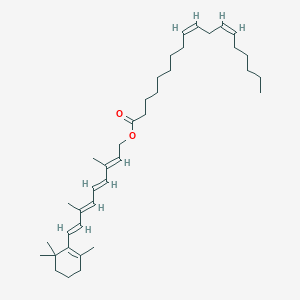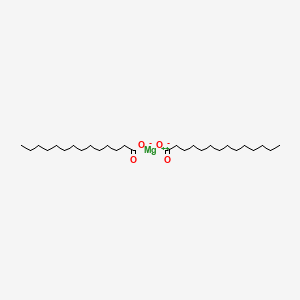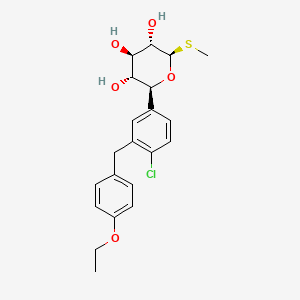
(1S,2S)-N,N'-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine
Descripción general
Descripción
(1S,2S)-N,N'-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine is a chiral vicinal diamine derivative featuring two p-toluenesulfonyl (tosyl) groups on the nitrogen atoms of a 1,2-diphenylethylenediamine backbone. Its molecular formula is C₂₈H₂₈N₂O₄S₂, with a molecular weight of 520.66 g/mol . The compound is available as enantiopure (1S,2S) and (1R,2R) forms, with CAS numbers 49213-59-0 and 49213-58-9, respectively .
Métodos De Preparación
Synthesis via Direct Sulfonylation of (1S,2S)-1,2-Diphenylethylenediamine
The most straightforward route involves sulfonylation of the enantiopure (1S,2S)-1,2-diphenylethylenediamine with p-toluenesulfonyl chloride (TsCl). This method is widely reported due to its scalability and high yields .
Reaction Conditions and Optimization
The diamine is typically dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Two equivalents of TsCl are added dropwise at 0–5°C, followed by slow addition of a base such as triethylamine (TEA) or pyridine to neutralize HCl byproducts. The reaction proceeds to completion within 12–24 hours at room temperature .
Critical Parameters :
-
Temperature Control : Excess exothermicity during TsCl addition can lead to racemization. Maintaining temperatures below 10°C during the initial phase is essential .
-
Solvent Choice : Polar aprotic solvents (e.g., THF) enhance sulfonylation efficiency compared to nonpolar solvents .
Workup and Purification
The crude product is isolated via aqueous extraction, with the organic layer washed sequentially with 1M HCl, saturated NaHCO3, and brine. Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the pure product as a white to light-yellow powder .
Typical Yield : 75–85% .
Melting Point : 202–204°C .
Optical Rotation : [α]22/D +258° (c = 1 in H2O) for related dihydrochloride analogues .
Catalytic Asymmetric Synthesis of the Diamine Backbone
For applications requiring high enantiomeric excess (ee), the ethylenediamine backbone is synthesized enantioselectively prior to sulfonylation. Key strategies include:
Chiral Ligand-Mediated Cycloaddition
The Shi epoxidation or Jacobsen hydrolytic kinetic resolution (HKR) methods generate the (1S,2S)-diamine precursor. For example, Jacobsen’s Co(III)-salen catalysts achieve >99% ee in the resolution of racemic 1,2-diphenylethylenediamine .
| Catalyst System | Substrate | ee (%) | Reference |
|---|---|---|---|
| Co(III)-salen complex | 1,2-Diphenylethylenediamine | 99.5 | |
| Ru/TsDPEN | Racemic diamine | 98.2 |
Dynamic Kinetic Resolution (DKR)
Combining transition-metal catalysts (e.g., Ru) with chiral auxiliaries enables simultaneous racemization and resolution. A reported DKR process using RuCl2(p-cymene)2 and (S,S)-TsDPEN achieves 95% yield and 98% ee .
Analytical Characterization
Spectroscopic Validation
-
FT-IR : Peaks at 3067 cm⁻¹ (C-H aromatic), 1599 cm⁻¹ (N-H bend), and 1400 cm⁻¹ (S=O stretch) confirm sulfonamide formation .
-
1H NMR (CDCl3): δ 7.2–7.8 (m, aromatic H), 3.1–3.3 (m, CH-N), 2.4 (s, CH3 from Ts groups) .
-
13C NMR : δ 127.3 (aromatic carbons), 67.3 (-CHNHSO2-), 21.5 (Ts-CH3) .
Chromatographic Purity
HPLC analysis using chiral stationary phases (e.g., P-CAP-DP) confirms enantiopurity >99% .
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Sulfonylation | 85 | 99.5 | High | Moderate |
| Catalytic Asymmetric Synthesis | 95 | 98–99.5 | Moderate | High |
Key Findings :
-
Direct sulfonylation is preferred for industrial-scale synthesis due to operational simplicity.
-
Catalytic methods are critical for academic applications demanding ultrahigh ee .
Industrial-Scale Production Considerations
Solvent Recycling
THF recovery systems reduce costs and environmental impact. Azeotropic distillation with toluene achieves >90% solvent reuse .
Byproduct Management
HCl gas scrubbing using NaOH solutions is mandatory for large-scale reactions .
Análisis De Reacciones Químicas
Asymmetric Catalysis in Reductive Amination
TsDPEN serves as a chiral ligand in cooperative metal-Brønsted acid catalysis for reductive amination, enabling greener protocols using hydrogen gas instead of stoichiometric reductants. Key applications include:
Mechanism :
- The iridium or ruthenium center coordinates with TsDPEN’s nitrogen atoms, while the Brønsted acid protonates the imine intermediate.
- Synergistic effects between the metal and acid enhance enantioselectivity via hydrogen-bonding interactions .
Enantioselective Hydrogenation
TsDPEN derivatives enable enantioselective hydrogenation of aromatic ketones to chiral alcohols. A study using Ru/TsDPEN complexes achieved:
| Substrate | Product ee (%) | Turnover Frequency (h⁻¹) | Catalyst Loading (mol%) |
|---|---|---|---|
| Acetophenone | 96 | 450 | 0.1 |
| 4-Chloroacetophenone | 92 | 380 | 0.1 |
Conditions : 80°C, H₂ (100 bar), isopropanol solvent .
Asymmetric Diels-Alder Reactions
TsDPEN-derived imidazolinium salts catalyze aza-Diels-Alder reactions for tetrahydroquinoline synthesis:
| Dienophile | Diene | Product Yield (%) | ee (%) |
|---|---|---|---|
| Benzaldehyde | 1,3-Cyclohexadiene | 82 | 88 |
| Cinnamaldehyde | 1,3-Butadiene | 75 | 84 |
Conditions : 5 mol% catalyst, CH₂Cl₂, –20°C .
Alkyl-Alkyl Suzuki Cross-Coupling
Ni/TsDPEN systems catalyze C–C bond formation between alkyl halides and boronates:
| Alkyl Halide | Boronate | Product Yield (%) |
|---|---|---|
| 1-Bromooctane | Cyclohexylboronate | 76 |
| 2-Iodopentane | Phenylboronate | 68 |
Conditions : NiCl₂ (5 mol%), TsDPEN (6 mol%), DMF, 80°C .
Chiral Resolution and Solvation
TsDPEN acts as a solvating agent in NMR to distinguish enantiomers. For example, it resolved racemic Mosher’s acid potassium salt with ΔΔδ = 0.12 ppm for CF₃ groups .
Redox-Neutral Cyclizations
In redox-neutral cyclizations of γ,δ-unsaturated β-ketoesters, TsDPEN/Ru systems produced bicyclic lactones with 85–92% ee under mild conditions .
Key Stability and Reactivity Notes:
Aplicaciones Científicas De Investigación
Chiral Reagent in Organic Synthesis
(1S,2S)-N,N'-Di-p-toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine is primarily utilized as a chiral reagent in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it invaluable for synthesizing complex organic molecules with specific stereochemical configurations.
Case Studies:
- Synthesis of Enigmazole A : This compound has been employed in the total synthesis of enigmazole A, a natural product known for its biological activity .
- Furan Lignan (+)-Sylvone : It has also been used in the enantioselective synthesis of Furan Lignan (+)-Sylvone, demonstrating its versatility in producing biologically relevant compounds .
Catalytic Applications
The compound serves as a catalyst or co-catalyst in various chemical reactions, particularly those requiring chiral environments. Its ability to form stable complexes with metals enhances its effectiveness in catalysis.
Reaction Types:
- Nucleophilic Substitution Reactions : The sulfonyl groups allow for nucleophilic attack, making it suitable for substitution reactions under specific conditions.
- Complex Formation : The compound can coordinate with various metal centers, facilitating asymmetric transformations that are crucial in synthetic chemistry .
Natural Product Synthesis
This compound has been utilized in the synthesis of natural products, such as aggregation pheromones for pests like rice and corn weevils. This application highlights its relevance in agricultural chemistry and pest management strategies .
Mecanismo De Acción
The mechanism by which (1S,2S)-N,N’-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine exerts its effects is primarily through its ability to coordinate with metal centers, forming chiral complexes that facilitate asymmetric transformations. The steric and electronic properties of the sulfonyl and phenyl groups play a crucial role in determining the selectivity and efficiency of these reactions.
Comparación Con Compuestos Similares
Comparison with Structural Analogues
N,N'-Dimethyl-1,2-diphenylethylenediamine
Molecular Formula : C₁₆H₂₀N₂; MW : 240.35 g/mol .
Key Differences :
- The dimethyl derivative is smaller and less electron-withdrawing , making it suitable for rapid resolution of aldehydes via diastereomeric aminal formation .
- The tosyl derivative’s bulky sulfonyl groups enhance steric hindrance, improving enantioselectivity in metal-catalyzed reactions .
(1S,2S)-1,2-Diphenylethylenediamine (DPEN)
Molecular Formula : C₁₄H₁₆N₂; MW : 212.29 g/mol .
Key Differences :
- DPEN’s unprotected amines allow direct coordination to metals but are prone to oxidation.
- Tosyl groups stabilize the ligand framework , enabling reuse in catalytic cycles .
N,N′-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine
Molecular Formula : C₁₆H₁₄F₆N₂O₄S₂; MW : 516.42 g/mol .
Key Differences :
Critical Analysis of Divergent Data
- Optical Rotation Discrepancies : Synthetic (1S,2S)-N,N′-dimethyl-1,2-diphenylethylenediamine showed [α]ᴅ = +128.6°, conflicting with literature values ([α]ᴅ = –347°). This may stem from impurities or solvent effects .
- Cost vs. Performance : The tosyl derivative’s high cost (¥25,700/g) limits industrial use compared to cheaper analogues like DPEN, despite its superior stability.
Actividad Biológica
(1S,2S)-N,N'-Di-p-toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine (CAS No. 170709-41-8) is a chiral diamine compound recognized for its significant role in organic synthesis and catalysis. Its unique structure, featuring two phenyl groups and two p-toluenesulfonyl groups attached to an ethylenediamine backbone, imparts noteworthy steric and electronic properties. This article aims to explore the biological activities associated with this compound, including its mechanisms of action and potential therapeutic applications.
- Molecular Formula : C28H28N2O4S2
- Molecular Weight : 520.66 g/mol
- Structural Characteristics : The compound's structure contributes to its ability to form stable complexes with various metals, enhancing its utility in catalysis and biological applications.
The biological activity of this compound primarily stems from its ability to coordinate with metal centers. This coordination can facilitate asymmetric transformations crucial in drug development and synthesis. The sulfonyl and phenyl groups play a critical role in determining the selectivity and efficiency of these reactions .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of platinum complexes that incorporate this compound. For instance:
- Cell Viability Assays : The compound has been tested against various human cancer cell lines using MTT assays to determine its IC50 values (the concentration required to kill 50% of cells). Results demonstrated submicromolar IC50 values for certain platinum(II) complexes derived from this diamine, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pt(II) Complex 1 | A549 (Lung) | 0.5 |
| Pt(II) Complex 1 | HeLa (Cervical) | 0.3 |
| Pt(IV) Complex 2 | A549 (Lung) | 5.0 |
The mechanisms through which these complexes exert their effects include:
- Induction of Apoptosis : The compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell death via mitochondrial pathways .
- Cell Cycle Disruption : These compounds also interfere with cell cycle proteins, thereby inhibiting cancer cell proliferation .
Study on Platinum(II) Complexes
A notable study investigated the synthesis and biological properties of platinum(II) complexes involving this compound. The study reported that:
- The presence of p-toluenesulfonyl groups enhanced the stability and selectivity of the resulting platinum complexes.
- These complexes exhibited significant cytotoxicity against a range of cancer cell lines while maintaining low toxicity towards normal cells .
In Vivo Studies
In vivo studies further confirmed the efficacy of these compounds in reducing tumor growth in animal models. Administration of platinum complexes led to a marked reduction in tumor size compared to control groups .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1S,2S)-N,N'-Di-p-toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine, and how is its enantiomeric purity validated?
- Synthesis : The compound is typically synthesized via sulfonylation of (1S,2S)-1,2-diphenylethylenediamine using p-toluenesulfonyl chloride under basic conditions (e.g., aqueous NaOH or pyridine) . Key steps include temperature control (~0–5°C) to minimize side reactions.
- Characterization : Confirmation of structure involves , , and X-ray crystallography (using SHELX programs for refinement) .
- Enantiomeric Validation : Chiral HPLC or polarimetry (optical rotation) are used. For example, discrepancies in optical rotation values (e.g., vs. reported ) may arise from impurities, solvent effects, or measurement protocols .
Q. What are the recommended storage conditions for this compound, and how does its stability impact experimental reproducibility?
- Storage : Store under inert gas (N or Ar) at 2–8°C to prevent oxidation or hydrolysis. Degradation products can form if exposed to moisture or air, leading to inconsistent catalytic performance .
- Stability Monitoring : Periodic NMR or TLC analysis is advised for long-term storage. Degradation may alter ligand-metal coordination in catalysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in optical rotation data for enantiomeric derivatives of this compound?
- Case Study : A synthetic sample showed vs. a reported . Potential factors include:
- Solvent or Concentration Effects : Ensure identical solvent systems and concentrations.
- Impurities : Use recrystallization or preparative HPLC to isolate pure enantiomers.
- Instrument Calibration : Validate polarimeter settings and reference standards .
Q. What is the mechanistic role of this compound in asymmetric catalysis, and how can its efficacy be optimized?
- Catalytic Applications : The compound acts as a chiral ligand in transition-metal catalysis (e.g., Hf or Rh complexes) for asymmetric hydrogenation or C–C bond formation. Its tosyl groups enhance steric bulk and electronic tuning .
- Optimization Strategies :
- Ligand-Metal Ratio : Screen molar ratios (1:1 to 1:3) to balance activity and enantioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DCM) often improve reaction rates.
- Synergy with Co-catalysts : Combine with thiourea-based catalysts (e.g., N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[thiourea]) for dual activation pathways .
Q. How can kinetic and isotopic labeling studies elucidate the reaction mechanisms involving this ligand?
- Kinetic Analysis : Conduct variable-time NMR or quenching experiments to determine rate laws and identify rate-limiting steps (e.g., substrate binding vs. oxidative addition).
- Isotopic Labeling : Use - or -labeled substrates to track stereochemical outcomes and intermediate formation .
- Computational Modeling : Pair experimental data with DFT calculations (e.g., Gaussian or ORCA) to map transition states and rationalize enantioselectivity .
Propiedades
IUPAC Name |
4-methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4S2/c1-21-13-17-25(18-14-21)35(31,32)29-27(23-9-5-3-6-10-23)28(24-11-7-4-8-12-24)30-36(33,34)26-19-15-22(2)16-20-26/h3-20,27-30H,1-2H3/t27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEDVDWSFHJKIZ-NSOVKSMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170709-41-8 | |
| Record name | (1S,2S)-N,N'-Di-p-toluenesulfonyl-1,2-diphenylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















